molecular formula C15H19ClN2O2 B2509987 1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2208882-63-5

1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2509987
CAS No.: 2208882-63-5
M. Wt: 294.78
InChI Key: KNDWZCQPXDTJKG-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with a complex structure . It is related to a class of compounds known as piperazines, which have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . One method involves the conjugation of a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine-butylamine with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a prop-2-en-1-one group, and a 5-chloro-2-methoxyphenyl group . The structure has been characterized using techniques such as 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include conjugation and cleavage reactions . The compound may also undergo hydrolysis to convert to a corresponding phenoxy acid .

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, it is related to compounds that have been studied for their interactions with neuroreceptors . For example, 1-(2-methoxyphenyl)piperazine derivatives have been studied for their affinity for 5-HT1A neuroreceptors .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, structure, and potential therapeutic applications . This could include the design of new derivatives of this compound that could be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-3-15(19)18-8-6-17(7-9-18)11-12-10-13(16)4-5-14(12)20-2/h3-5,10H,1,6-9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWZCQPXDTJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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